molecular formula C16H21N3O2S B2926952 N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide CAS No. 355435-20-0

N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2926952
CAS No.: 355435-20-0
M. Wt: 319.42
InChI Key: LEUXBQKZVVGWSP-UHFFFAOYSA-N
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Description

N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, which include an acetyl group, a phenyl ring, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the acetyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biological pathways. The specific pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazoles with different substituents, such as:

  • N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other thiadiazoles may not be as effective.

Properties

IUPAC Name

N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11(2)10-16(14-8-6-5-7-9-14)19(13(4)21)18-15(22-16)17-12(3)20/h5-9,11H,10H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUXBQKZVVGWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(N(N=C(S1)NC(=O)C)C(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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